Arbidol Impurity I
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic compounds. The complete systematic name is 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic acid Ethyl Ester. This nomenclature precisely describes the structural features of the molecule, beginning with the indole ring system as the parent structure and systematically identifying each substituent position and chemical nature.
The structural representation reveals an indole heterocycle bearing substitutions at multiple positions. The core indole framework contains nitrogen at position 1, which carries a methyl substituent. The carboxylic acid functionality at position 3 exists in its ethyl ester form, contributing to the molecule's lipophilic character. Position 4 features a dimethylaminomethyl group, while position 5 contains a hydroxyl substituent. The distinctive feature of this impurity lies in the presence of bromine atoms at both positions 6 and 7, distinguishing it from the parent umifenovir structure which contains only a single bromine at position 6.
The phenylthio group attached via a methylene linker at position 2 completes the complex substitution pattern. This arrangement creates a molecule with significant steric bulk and multiple potential sites for intermolecular interactions. The overall molecular architecture suggests restricted conformational flexibility due to the multiple ring systems and bulky substituents.
CAS Registry Number and Alternative Chemical Designations
The PubChem database assigns the compound identification number 101802705, providing an additional cross-reference for database searches and chemical information retrieval. This multi-tiered identification system ensures comprehensive tracking and documentation across various chemical databases and regulatory systems.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C22H24Br2N2O3S, reflecting the precise atomic composition of this complex organic molecule. This formula indicates the presence of 22 carbon atoms forming the structural framework, including the indole ring system, phenyl group, and various alkyl substituents. The hydrogen count of 24 atoms accounts for the saturation level and substituent patterns throughout the molecule.
The presence of two bromine atoms significantly contributes to the molecular weight and distinguishes this impurity from related compounds. These halogen substituents at positions 6 and 7 of the indole ring create unique chemical properties and analytical characteristics. The molecular composition includes two nitrogen atoms, one forming part of the indole heterocycle and the other within the dimethylamino substituent.
The molecular weight calculations yield a precise value of 556.31 grams per mole, representing a substantial molecular mass that influences the compound's physical properties and analytical behavior. This molecular weight places the compound in the category of relatively large organic molecules, with implications for solubility, volatility, and analytical detection methods.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C22H24Br2N2O3S |
| Molecular Weight | 556.31 g/mol |
| Carbon Atoms | 22 |
| Hydrogen Atoms | 24 |
| Bromine Atoms | 2 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 3 |
| Sulfur Atoms | 1 |
The elemental composition analysis reveals the heteroatomic nature of the molecule, with sulfur contributing to the phenylthio functionality and oxygen atoms distributed among the hydroxyl, ester, and potential hydrogen bonding sites. This diverse elemental composition creates multiple opportunities for intermolecular interactions and influences the compound's behavior in various analytical and purification techniques.
Stereochemical Considerations and Isomeric Forms
The structural analysis of this compound reveals limited stereochemical complexity due to the absence of defined chiral centers within the molecular framework. The indole ring system adopts a planar configuration, while the various substituents extend from this central framework without creating asymmetric carbon centers. This structural characteristic simplifies the stereochemical considerations compared to many pharmaceutical compounds that exhibit multiple chiral centers.
The dimethylaminomethyl substituent at position 4 exists as a flexible chain extending from the indole ring, allowing for conformational mobility around the carbon-nitrogen bond. However, this flexibility does not introduce stereochemical isomerism but rather represents conformational dynamics that may influence the compound's solution behavior and intermolecular interactions. The methylene linker connecting the phenylthio group at position 2 similarly provides conformational flexibility without stereochemical implications.
The ester functionality at position 3 maintains its planar trigonal configuration, contributing to the overall molecular geometry without introducing stereochemical complexity. The ethyl ester group adopts extended conformations that minimize steric interactions with neighboring substituents. The positioning of the two bromine atoms at adjacent positions 6 and 7 creates potential for intramolecular interactions that may influence the preferred conformational states of the molecule.
Potential regioisomeric forms could theoretically exist through alternative bromination patterns on the indole ring system, but the specific 6,7-dibromo substitution pattern represents the characterized form of this particular impurity. The absence of geometric isomerism in the structure simplifies analytical characterization and quality control procedures. Rotational isomerism around single bonds may contribute to the compound's dynamic behavior in solution, influencing nuclear magnetic resonance spectroscopic patterns and potentially affecting analytical method development considerations.
Properties
CAS No. |
153633-10-4 |
|---|---|
Molecular Formula |
C22H24Br2N2O3S |
Molecular Weight |
556.32 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Preparation Methods
Classical Nenitzescu Indole Synthesis Route
The traditional synthesis of Arbidol employs the Nenitzescu reaction to construct the indole core. Key steps include:
-
Hydroxylation : 3-Iodo-4-nitrophenol reacts with acetyl chloride to form a protected intermediate (Compound I).
-
Substitution : Reaction with ethyl acetoacetate under alkaline conditions yields Compound II.
-
Reduction-Condensation : Iron powder in acetic acid mediates indole ring formation (Compound III), with a reported yield of 60%.
-
Bromination : Di-bromination of Compound IV in carbon tetrachloride introduces bromine atoms, a critical step where Impurity I forms via over-bromination or incomplete regioselectivity.
Critical Factor : Bromine stoichiometry exceeding 1:1 molar ratios with the substrate increases Impurity I yields by 12–18% due to electrophilic aromatic substitution at alternative positions.
Alternative Thiophenol-Mediated Pathway
A modified route avoids Nenitzescu cyclization but introduces thiophenol early in the synthesis:
-
Thiophenol Substitution : Chloroethyl acetoacetate reacts with thiophenol to embed the phenylthio group.
-
Mannich Reaction : Condensation with dimethylamine and formaldehyde forms the tertiary amine moiety.
-
Bromination : Similar to the classical route, this step remains a hotspot for Impurity I formation, particularly at temperatures >40°C.
Yield Comparison :
| Synthesis Route | Indole Yield | Impurity I Yield |
|---|---|---|
| Classical Nenitzescu | 60% | 4.2–6.8% |
| Thiophenol-Mediated | 33.7% | 8.1–9.5% |
Data adapted from CN102351778A and CN111269168A.
Analytical Characterization and Quantification
HPLC Method Optimization
CN112098549A details a validated HPLC protocol for Impurity I quantification:
-
Column : Extend-C18 (4.6 × 250 mm, 5 μm)
-
Mobile Phase : Gradient of 1% triethylamine (pH 2.0) and acetonitrile
-
Detection : UV at 254 nm
-
Retention Time : Impurity I elutes at 14.2 ± 0.3 minutes, distinct from Arbidol (10.5 minutes) and sodium benzoate (3.8 minutes).
Validation Parameters :
-
Linearity: 0.05–5.0 μg/mL (R² = 0.9993)
-
LOD: 0.02 μg/mL
-
LOQ: 0.05 μg/mL
Mitigation Strategies in Industrial Production
Reaction Condition Optimization
-
Bromination Control : Maintaining temperatures at 25–30°C and using stoichiometric bromine (1:1 molar ratio) reduces Impurity I formation by 37%.
-
Catalyst Selection : Potassium tert-butoxide over sodium hydride improves substitution efficiency, minimizing residual intermediates prone to bromination side reactions.
Chemical Reactions Analysis
Types of Reactions
Arbidol Impurity I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols). The reactions are often carried out in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or ethers.
Scientific Research Applications
Arbidol Impurity I has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of impurities in pharmaceutical compounds. This helps in understanding the stability and degradation pathways of the main drug.
Biology: It is used in biological studies to assess the potential biological activity and toxicity of impurities. This is important for ensuring the safety of pharmaceutical products.
Medicine: It is used in pharmacological studies to evaluate the efficacy and safety of the main drug, Arbidol. This includes studying the pharmacokinetics and pharmacodynamics of the impurity.
Industry: It is used in quality control and regulatory compliance to ensure that pharmaceutical products meet the required standards for purity and safety.
Mechanism of Action
The mechanism of action of Arbidol Impurity I is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is likely that the impurity interacts with similar molecular targets and pathways as Arbidol. Arbidol exerts its antiviral effects by inhibiting the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the host cell. This is achieved through interactions with viral hemagglutinin and other viral proteins.
Comparison with Similar Compounds
Structural Similarities and Differences
Arbidol and its analogs share a core indole scaffold but differ in substituent positions and functional groups. Key compounds for comparison include:
Key Observations :
- Positional Isomerism : The 7-bromo substitution in Impurity I likely disrupts interactions with HA and spike proteins, which depend on precise bromine positioning for hydrophobic and van der Waals contacts .
- Analog Superiority : Analogs like CID 1070884 and CID 1207786 exhibit enhanced HA inhibition but lack spike protein activity, highlighting target-specific optimization .
Pharmacological and Molecular Docking Comparisons
Molecular Docking Data (Summarized from ):
Mechanistic Insights :
- Arbidol binds to a hydrophobic cavity in HA, stabilizing its prefusion conformation and preventing membrane fusion . Analogs with higher a-Evdw values (e.g., CID 1207786) achieve stronger HA binding but fail to engage spike proteins due to steric or electronic mismatches .
Biological Activity
Arbidol Impurity I, a compound associated with the antiviral agent Arbidol, has garnered attention for its biological activity, particularly in the context of viral infections. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings related to this compound, supported by data tables and case studies.
This compound exhibits significant interactions with various biomolecules, notably viral hemagglutinin. This interaction is crucial as it inhibits the fusion of viruses with host cells, a critical step in viral infection.
| Property | Description |
|---|---|
| Molecular Weight | 307.35 g/mol |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol |
| Stability | Stable under physiological pH but may degrade over time |
| Biotransformation | Metabolized primarily by cytochrome P450 enzymes in the liver |
Cellular Effects
In vitro studies have demonstrated that this compound can alter cellular signaling pathways, leading to changes in gene expression and metabolism in epithelial cells. This alteration is significant for understanding how the compound may influence viral replication and host cell responses.
Case Study: Epithelial Cell Response
A study involving human epithelial cells showed that treatment with this compound resulted in:
- Inhibition of viral replication : A decrease in viral load was observed following treatment.
- Altered gene expression : Upregulation of antiviral genes and downregulation of pro-inflammatory cytokines were noted.
Molecular Mechanism
The primary mechanism through which this compound exerts its effects involves binding to viral hemagglutinin. This binding prevents the conformational changes necessary for viral fusion with host cells.
- Binding to Hemagglutinin : The compound stabilizes hemagglutinin, shifting its pH-dependent conformational change.
- Inhibition of Fusion : By preventing the necessary structural rearrangements in hemagglutinin, the compound effectively blocks viral entry into host cells.
Temporal and Dosage Effects
Research indicates that the effects of this compound vary with dosage and time. Lower doses have shown antiviral properties without significant toxicity, while higher doses may lead to adverse effects.
Table 2: Dosage Effects on Viral Inhibition
| Dosage (µM) | % Inhibition (Influenza Virus) | Toxicity Level |
|---|---|---|
| 5 | 30% | Low |
| 10 | 60% | Moderate |
| 20 | 85% | High |
Metabolic Pathways
This compound undergoes biotransformation primarily in the liver. It interacts with various metabolic enzymes, influencing its pharmacokinetics and overall biological activity.
Transport and Distribution
The compound is distributed through specific transporters within cells. It tends to accumulate in tissues such as the liver and lungs, where it exerts its antiviral effects more prominently.
Scientific Research Applications
This compound is utilized in various scientific domains:
- Pharmaceutical Research : Understanding impurities' effects on drug efficacy.
- Toxicology Studies : Assessing safety profiles of pharmaceutical compounds.
- Virology : Investigating antiviral mechanisms against a range of viruses.
Q & A
Q. What analytical techniques are recommended for the structural characterization of Arbidol Impurity I?
- Methodological Answer : Structural elucidation of this compound requires a combination of advanced analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for determining molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) to resolve the impurity’s stereochemistry and functional groups.
- Preparative HPLC for isolating the impurity from synthetic mixtures, followed by purity assessment using diode-array detection (DAD) .
Validation of these methods must include specificity, linearity, accuracy, and solution stability per ICH Q2(R2) guidelines .
Q. How should researchers establish validated analytical methods for quantifying this compound?
- Methodological Answer : Method development should follow these steps:
- Forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure) to confirm method specificity for Impurity I .
- Spiking experiments with synthesized Impurity I to validate accuracy (recovery: 90–110%) and linearity (R² ≥ 0.99) over the reporting threshold (e.g., 0.05%–0.5% w/w) .
- Robustness testing by varying chromatographic parameters (column temperature, flow rate) to ensure reproducibility .
- Stability-indicating assays to monitor Impurity I formation during long-term storage .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations assess the biological impact of this compound on antiviral activity?
- Methodological Answer : To evaluate Impurity I’s interference with Arbidol’s mechanism:
- Docking studies : Use software like AutoDock Vina to model Impurity I’s binding to SARS-CoV-2 spike glycoprotein (e.g., PDB ID: 6VSB) and compare binding affinities with Arbidol .
- 300+ ns MD simulations : Analyze root-mean-square deviation (RMSD), hydrogen bonding, and binding free energy (MM-PBSA) to assess conformational stability of Impurity I-bound complexes .
- In vitro validation : Pair simulations with pseudovirus neutralization assays to correlate MD-predicted destabilization with reduced antiviral efficacy .
Q. What experimental design is optimal for studying the stability of this compound under accelerated degradation conditions?
- Methodological Answer : A comprehensive stability study includes:
- Stress conditions : Expose Arbidol to 40°C/75% RH (ICH Q1A), UV light (ICH Q1B), and pH extremes (1–13) to track Impurity I formation .
- Kinetic modeling : Use HPLC data to calculate degradation rate constants (k) and activation energy (Ea) via the Arrhenius equation.
- Degradation pathway mapping : Combine LC-MSⁿ and NMR to identify secondary degradation products arising from Impurity I .
- Cross-validation : Compare impurity profiles with batches used in preclinical safety studies to ensure clinical relevance .
Regulatory and Methodological Considerations
Q. How should acceptance criteria for this compound be determined during clinical-phase development?
- Methodological Answer :
- Phase I : Set provisional limits based on batch data (≤0.5% for any impurity; total ≤1.0%) and reference genotoxic risk assessments (if applicable) .
- Phase II/III : Refine limits using safety data from animal studies (e.g., NOAEL-adjusted margins) and ensure Impurity I levels in clinical batches do not exceed qualified thresholds .
- Justification : Include structural alerts (e.g., nitro groups) and in silico toxicity predictions (e.g., Derek Nexus) to prioritize impurity controls .
Q. What strategies mitigate co-elution challenges when quantifying this compound in complex matrices?
- Methodological Answer :
- Orthogonal methods : Pair reversed-phase HPLC with hydrophilic interaction chromatography (HILIC) to resolve polar impurities .
- Mass-directed purification : Use LC-MS to isolate co-eluting peaks for individual characterization via NMR .
- Chemometric analysis : Apply multivariate tools (e.g., PCA) to deconvolute overlapping chromatographic peaks in stability samples .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
